1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene
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Overview
Description
1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethyl group and a chloro(difluoro)methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene typically involves the introduction of the chloro(difluoro)methylsulfanyl group onto a benzene ring. One common method is the reaction of 4-(chloromethyl)benzene with chloro(difluoro)methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the chloro(difluoro)methylsulfanyl group can yield difluoromethylsulfanyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted benzene compounds.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include difluoromethylsulfanyl derivatives.
Scientific Research Applications
1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds with antifungal, antibacterial, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the sulfur atom in the chloro(difluoro)methylsulfanyl group is the primary site of oxidation, leading to the formation of sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific chemical reactions and applications.
Comparison with Similar Compounds
- 1-{[Chloro(difluoro)methyl]sulfanyl}-4-methylbenzene
- 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(trifluoromethyl)benzene
- 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(bromomethyl)benzene
Comparison: 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene is unique due to the presence of both a chloromethyl group and a chloro(difluoro)methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the chloro(difluoro)methylsulfanyl group can enhance the compound’s stability and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-4-(chloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJJLHMYNZTHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)SC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535126 |
Source
|
Record name | 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89807-45-4 |
Source
|
Record name | 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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